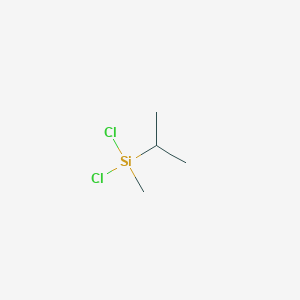

イソプロピルメチルジクロロシラン

説明

Synthesis Analysis

The synthesis of silicon-containing compounds can involve various starting materials and reaction conditions. For example, the synthesis of molecular brushes with a polydimethylsiloxane backbone involves using regular polydimethylsiloxane with undecene tosylate groups as a macroinitiator . Similarly, the formation of silsesquioxanes reported in one study involves the deprotonation of alcohol solvents in the presence of a strong base, leading to the formation of sodium isopropoxide and subsequent coupling with 3-chloropropyltrichlorosilane . These methods suggest that the synthesis of isopropylmethyldichlorosilane could also involve the use of a silicon-containing precursor and appropriate functionalization steps.

Molecular Structure Analysis

The molecular structure of silicon-containing compounds can be quite complex, as evidenced by the formation of cis- and trans-di[(3-chloropropyl)isopropoxysilyl]-bridged double-decker octaphenylsilsesquioxanes . These structures were characterized using various spectroscopic techniques, including NMR and X-ray diffraction, which are essential tools for analyzing the molecular structure of compounds like isopropylmethyldichlorosilane.

Chemical Reactions Analysis

The chemical reactions involving silicon-containing compounds can lead to a variety of products. For instance, the addition of polydimethylsiloxane to isotactic polypropylene retards oxidation by molecular oxygen, which indicates that silicon-containing compounds can influence the reactivity of other materials . Moreover, the synthesis of functional methylene cycloalcanes and methylene N-alkyl piperidines from 2-trimethylsilylmethyl allyltrimethylsilane demonstrates the versatility of silicon-containing compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-containing compounds are influenced by their molecular structure. The study of molecular brushes with polydimethylsiloxane backbones revealed that these compounds exhibit flexible-chain polymer behavior and thermodynamic rigidity similar to polydimethylsiloxane . Additionally, the thermoresponsiveness of these molecular brushes in aqueous solutions was demonstrated, suggesting that isopropylmethyldichlorosilane may also exhibit unique physical and chemical properties that could be exploited in various applications.

科学的研究の応用

重油回収におけるポリマーフロッディング

イソプロピルメチルジクロロシランは、原油回収向上(EOR)技術のためのポリマー製造に使用できます。重油貯留層では、ポリマーフロッディングは、排水する水の粘度を高めるために水溶性ポリマーを注入する手法であり、原油回収プロセスのスイープ効率を向上させます . この技術は、熱的手法が実行不可能な貯留層で特に有益です。最近の進歩により、ポリマーは、実験室試験で重油回収を20%以上大幅に増加させることができ、中国やオマーンなどの国々で現場での成功した応用例が見られます .

シリカ系ナノ粒子の製造

この化合物は、官能化シリカナノ粒子(SiO2 NPs)の合成において重要な役割を果たします。これらのナノ粒子は、高度な触媒、薬物送達、生物医学的用途、環境修復、廃水処理など、さまざまな用途に適した独自の物理化学的特性を示します . イソプロピルメチルジクロロシランを使用して達成できるシリカナノ粒子の表面改質は、それらの特性を強化し、適用範囲を拡大するために不可欠です .

航空宇宙および防衛用材料

航空宇宙および防衛産業では、極端な温度と過酷な条件に耐えることができる材料が不可欠です。イソプロピルメチルジクロロシランは、強化された耐久性と環境因子に対する耐性により、これらの用途に最適なセラミックと複合材料の開発に使用できます .

医療イノベーションのためのバイオセラミックス

この化合物は、インプラントや歯科用補綴物などの医療イノベーションに使用されるバイオセラミックスの分野でも重要です。イソプロピルメチルジクロロシランの化学的特性により、医療治療のために人体に安全に統合できる生体適合性材料を作成できます .

高度な触媒

イソプロピルメチルジクロロシランで修飾された触媒は、さまざまな化学反応で、効率と選択性を高めるために使用できます。これらの触媒は、高性能と精度が要求される産業プロセスで特に役立ちます .

薬物送達システム

この化合物の分子レベルで表面を改質する能力は、身体の特定の領域を標的にできる薬物送達システムを作成するための優れた候補となります。これにより、副作用を最小限に抑えながら、治療の有効性を高めることができます .

環境修復

イソプロピルメチルジクロロシランは、環境から汚染物質の除去を助ける材料の製造に使用できます。これには、汚染された土壌や水の処理が含まれ、この化合物の改質された材料は、有害物質を吸着および分解できます .

廃水処理

最後に、廃水処理の分野では、この化合物は、不純物や汚染物質を除去できる高度なろ過材料の開発に貢献し、水資源の安全な放出または

Safety and Hazards

作用機序

Target of Action

Isopropylmethyldichlorosilane is primarily used as a chemical intermediate . It is an organochlorosilane, which means it belongs to a class of organosilicon compounds containing carbon–silicon and silicon–chlorine bonds . These compounds are often used in the synthesis of a wide range of other organosilicon compounds, including siloxanes and silicones .

Mode of Action

The dichlorosilane group in the compound can undergo reactions with various nucleophiles, leading to the formation of new silicon-containing compounds .

Biochemical Pathways

Organochlorosilanes like isopropylmethyldichlorosilane are often used in the synthesis of silicon-based polymers, which have a wide range of applications in various industries .

Pharmacokinetics

It is primarily used in industrial settings as a chemical intermediate

Result of Action

As a chemical intermediate, the primary result of Isopropylmethyldichlorosilane’s action is the formation of new compounds. It can be used to prepare styrene conjugated diene block copolymers, granular random/stereoblock polystyrene, etc .

Action Environment

The action of Isopropylmethyldichlorosilane can be influenced by various environmental factors. For instance, it is highly reactive with water, forming hydrogen chloride . Therefore, it must be stored and handled in a dry environment to prevent unwanted reactions . Additionally, it is a highly flammable liquid and vapor, so it should be kept away from heat, open flames, and sparks .

特性

IUPAC Name |

dichloro-methyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIWUBVZCIGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334057 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18236-89-0 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)isopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

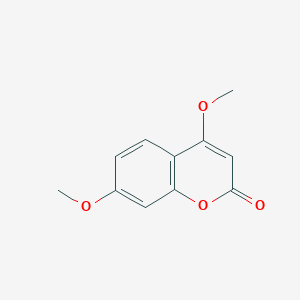

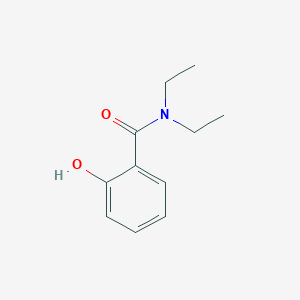

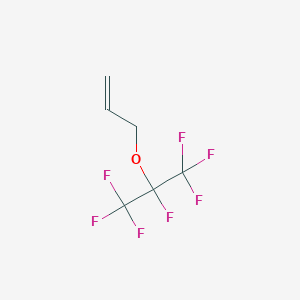

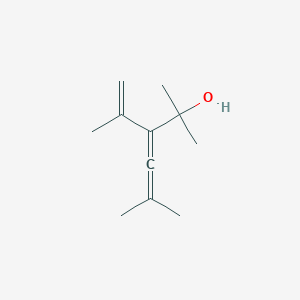

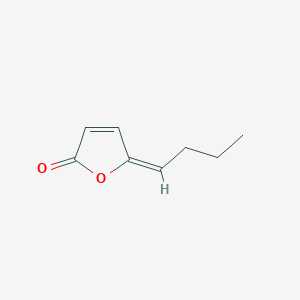

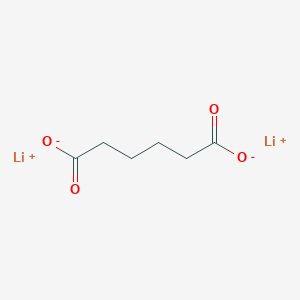

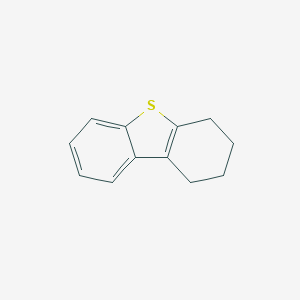

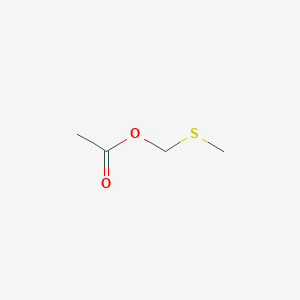

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)